molecular formula C15H13N3O2 B114863 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 159222-58-9

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B114863
CAS No.: 159222-58-9
M. Wt: 267.28 g/mol
InChI Key: NYEKSAGNQLAWQF-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound of significant interest in medicinal chemistry and anticancer research due to its incorporation of the 1,3,4-oxadiazole pharmacophore . This scaffold is recognized as a "privileged structure" in drug discovery and is a key component in clinically investigated agents, such as the anticancer drug Zibotentan . The 1,3,4-oxadiazole core is thermostable and contributes to favorable drug-like properties, including compliance with Lipinski's Rule of Five, which predicts good oral bioavailability . Researchers value this core structure for its ability to interact with multiple biological targets. Specifically, 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects by inhibiting critical enzymes involved in cancer cell proliferation . The mechanism of action for these compounds can involve the inhibition of growth factors, enzymes, and kinases. Conjugates based on this scaffold have been shown to target various key enzymes, including thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . The synthetic approaches for 2-amino-1,3,4-oxadiazole derivatives, such as this compound, are well-established, with methods available to produce high-yield results under low-cost and effective conditions . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-11-6-4-5-10(9-11)14-17-18-15(20-14)12-7-2-3-8-13(12)16/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEKSAGNQLAWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384129
Record name 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159222-58-9
Record name 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the 3-methoxyphenyl and aniline groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, while reduction of the oxadiazole ring can produce various reduced heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy and aniline groups can further modulate the compound’s affinity and specificity for these targets .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Feature
Target Compound 3-Methoxyphenyl C₁₅H₁₃N₃O₂ 283.29 g/mol Electron-donating methoxy group
2-[5-(4-Chlorophenyl)-...]aniline 4-Chlorophenyl C₁₄H₁₀ClN₃O 283.70 g/mol Electron-withdrawing chlorine
2-[5-(4-tert-Butylphenyl)-...]aniline 4-tert-Butylphenyl C₁₈H₂₀N₃O 306.37 g/mol Bulky tert-butyl group
2-[5-(Naphthalen-2-yl)-...]aniline Naphthalen-2-yl C₁₈H₁₃N₃O 287.32 g/mol Extended aromatic system
2-[5-(4-Methylphenyl)-...]aniline 4-Methylphenyl C₁₅H₁₃N₃O 251.28 g/mol Moderately electron-donating methyl

Physical Properties

Melting points and spectral data vary significantly with substituents:
Table 2: Physical Properties of Analogous Compounds

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Chemical Shifts (δ, ppm)
2-[5-(2-Chlorophenyl)-...]aniline 150–152 N–H (3360), C=N (1605), C–O (1240) 1H: 6.8–7.5 (aromatic), 13C: 165 (C=N)
2-[5-(Biphenyl-4-yl)-...]aniline 198–200 N–H (3350), C=N (1610) 1H: 7.1–8.1 (aromatic)
2-[5-(4-Chlorophenyl)-...]aniline 181–183 N–H (3380), C–Cl (750) 1H: 6.9–7.8 (aromatic)
2-[5-(4-Methylphenyl)-...]aniline Not reported C–H (2920, methyl), C=N (1600) Not reported

The target compound’s melting point is expected to fall within 160–200°C, similar to chlorophenyl and biphenyl analogs. The methoxy group’s electron-donating nature may lower melting points compared to chloro-substituted derivatives due to reduced crystallinity.

Biological Activity

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H12_{12}N3_3O2_2
  • Molecular Weight : 264.27 g/mol

The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties. The methoxy substitution on the phenyl ring enhances its lipophilicity, which may contribute to its bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 pathway
HeLa (Cervical Cancer)2.41Inhibition of HDAC activity
PANC-1 (Pancreatic Cancer)1.50Cell cycle arrest and apoptosis induction
SK-MEL-2 (Melanoma)0.75Activation of caspase pathways

These results indicate that the compound exhibits promising anticancer activity, particularly against breast and pancreatic cancer cell lines.

The mechanisms underlying the anticancer effects of this compound include:

  • Induction of Apoptosis : Flow cytometry assays have shown that the compound can induce apoptosis in MCF-7 cells by increasing the expression levels of p53 and activating caspase-3 .
  • Inhibition of Histone Deacetylases (HDAC) : The compound has been shown to inhibit HDAC activity, which plays a crucial role in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural features. Modifications to the phenyl groups or variations in substituents can significantly alter their potency. For instance:

  • Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
  • Positioning on the Oxadiazole Ring : Variations in the position of substituents on the oxadiazole ring can affect binding affinity to biological targets.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:

  • Breast Cancer Model : A study evaluating the effects of various oxadiazole derivatives found that compounds similar to this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction in xenograft models of breast cancer, supporting its potential for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors like hydrazides or amidoximes. Key methods include:

  • Aza-Wittig Reaction : Reacting 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature yields oxadiazole derivatives with planar aromatic rings .
  • Electrochemical Decarboxylative Coupling : Using isatins and hydrazides under electrochemical conditions provides moderate-to-high yields while avoiding harsh reagents .
  • Light-Sensitive Synthesis : Methanol-based reactions require foil-covered vessels to prevent degradation, emphasizing the need for controlled light and temperature .

Q. Table 1: Comparison of Synthetic Methods

MethodYield RangeKey ConditionsAdvantages
Aza-Wittig Reaction70-85%RT, CH₂Cl₂High purity, planar structure
Electrochemical Synthesis60-75%Electrosynthesis, ambient TEco-friendly, no catalysts
Light-Sensitive Route50-65%Methanol, dark conditionsScalable for sensitive intermediates

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR/IR Spectroscopy : ¹H NMR shows aromatic proton shifts at δ 6.8–7.5 ppm (meta-substituted phenyl) and NH₂ signals near δ 5.2 ppm. IR confirms oxadiazole C=N stretches at 1600–1650 cm⁻¹ .
  • X-Ray Crystallography : Reveals coplanar aromatic rings (r.m.s. deviation <0.1 Å) and intermolecular hydrogen bonds (N–H⋯N/O), critical for stability and reactivity .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 268.11) validate stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position) impact biological activity and solubility?

Methodological Answer:

  • Solubility : The 3-methoxyphenyl group enhances hydrophilicity compared to 4-methoxy derivatives, as shown by logP reductions (~0.5 units) in partition coefficient studies .
  • Bioactivity : Substituent position affects target binding. For example, 3-methoxy analogs show higher antimicrobial efficacy (MIC 8–16 µg/mL) than 4-methoxy derivatives (MIC 16–32 µg/mL) due to optimized steric interactions with bacterial enzymes .

Experimental Design Tip : Use comparative SAR studies with analogs (e.g., 4-chloro or bromo substitutions) to isolate electronic vs. steric effects .

Q. How can contradictions in reported biological data (e.g., anticancer vs. anti-inflammatory efficacy) be resolved?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and inflammation models (LPS-induced macrophages) to minimize protocol-driven discrepancies .
  • Dose-Response Analysis : Use IC₅₀ curves to differentiate cytotoxic (anticancer) vs. anti-inflammatory effects. For example, IC₅₀ <10 µM in cancer cells vs. >50 µM in COX-2 inhibition assays .
  • Mechanistic Studies : Employ molecular docking to validate binding to specific targets (e.g., EGFR for anticancer activity vs. COX-2 for anti-inflammatory) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins like β-tubulin (anticancer) or DNA gyrase (antimicrobial). Key interactions include π-π stacking with phenyl rings and hydrogen bonds via the aniline NH₂ .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to design optimized derivatives .

Q. How does the compound’s fluorescence properties compare to structurally similar oxadiazoles?

Methodological Answer:

  • Fluorescence Quenching : The 3-methoxy group reduces π-conjugation compared to naphthyl derivatives, lowering quantum yield (Φ = 0.15 vs. 0.25 for naphthalene-based analogs) .
  • Applications : Use fluorescence microscopy to track cellular uptake in real-time, leveraging emission at λ = 450 nm (excitation at 350 nm) .

Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity (e.g., IC₅₀ = 12 µM vs. 35 µM in HeLa cells).
Resolution :

Verify purity via HPLC (>95% purity required).

Control culture conditions (e.g., serum concentration, passage number).

Validate assay readouts with dual methods (MTT and ATP assays) .

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